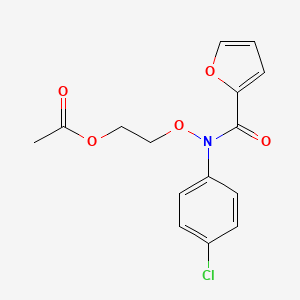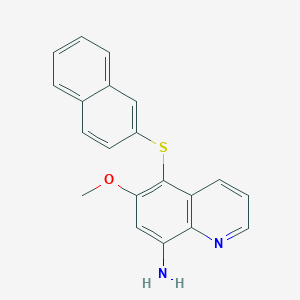
8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- is a chemical compound that belongs to the class of quinolinamines. This compound is characterized by the presence of a quinoline ring, a methoxy group at the 6th position, and a naphthalenylthio group at the 5th position. Quinolinamines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Naphthalenylthio Group: The naphthalenylthio group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiparasitic activities.
Medicine: Potential therapeutic agent for treating infectious diseases such as malaria and leishmaniasis.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Quinolinamine, 5-methoxy-6-(2-naphthalenylthio)-: Similar structure but different position of the methoxy group.
8-Quinolinamine, 6-methoxy-5-(2-phenylthio)-: Similar structure but different substituent on the quinoline ring.
Uniqueness
8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinolinamines .
Eigenschaften
CAS-Nummer |
64895-61-0 |
|---|---|
Molekularformel |
C20H16N2OS |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
6-methoxy-5-naphthalen-2-ylsulfanylquinolin-8-amine |
InChI |
InChI=1S/C20H16N2OS/c1-23-18-12-17(21)19-16(7-4-10-22-19)20(18)24-15-9-8-13-5-2-3-6-14(13)11-15/h2-12H,21H2,1H3 |
InChI-Schlüssel |
LTINHDXYHXYXME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)SC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


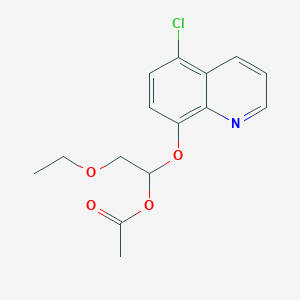
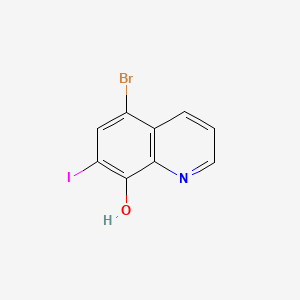

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
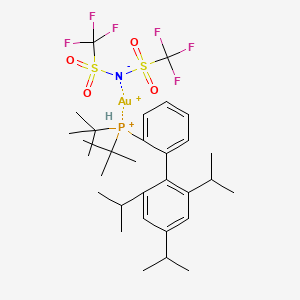
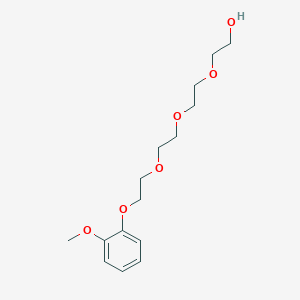
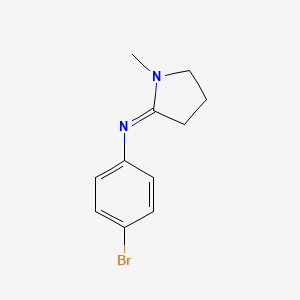
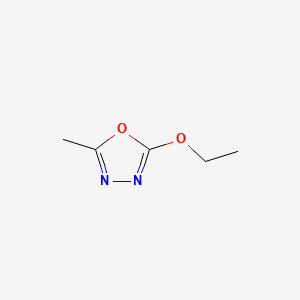
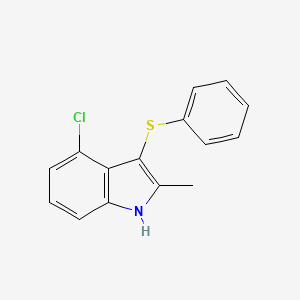
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
